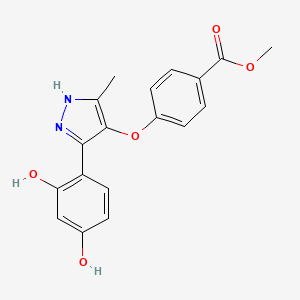

methyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate

Description

Methyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is a pyrazole-based benzoate ester featuring a 2,4-dihydroxyphenyl substituent at the pyrazole C3 position, a methyl group at C5, and a methoxybenzoate moiety at C2. Pyrazole derivatives are widely studied for their pharmacological activities, such as antimicrobial, anti-inflammatory, and enzyme-inhibitory effects .

Properties

IUPAC Name |

methyl 4-[[3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c1-10-17(25-13-6-3-11(4-7-13)18(23)24-2)16(20-19-10)14-8-5-12(21)9-15(14)22/h3-9,21-22H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPJHGWNQNGBCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)OC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the reaction of a hydrazine derivative with a β-diketone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.

Substitution with Dihydroxyphenyl Group: The pyrazole ring is then substituted with a dihydroxyphenyl group through a nucleophilic substitution reaction. This step requires the use of a strong base such as sodium hydride or potassium carbonate.

Esterification: The final step involves the esterification of the substituted pyrazole with methyl 4-hydroxybenzoate. This reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups of the dihydroxyphenyl moiety. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Methyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, the compound is used to study enzyme interactions and inhibition. Its dihydroxyphenyl group is known to interact with various enzymes, making it a valuable tool in enzymology.

Medicine: The compound has potential therapeutic applications due to its antioxidant and anti-inflammatory properties. It is being investigated for its role in the treatment of diseases such as cancer and neurodegenerative disorders.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound inhibits specific enzymes by binding to their active sites. This is particularly relevant in the context of its anti-inflammatory and antioxidant properties.

Signal Transduction Pathways: The compound modulates signal transduction pathways involved in cell proliferation and apoptosis. This is of interest in cancer research, where the compound’s ability to induce cell death in cancer cells is being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Hydroxyl vs.

Structural Characterization

- Crystallographic data for related compounds (e.g., ) are often resolved using SHELX software (), confirming bond lengths and angles critical for stability and packing efficiency. The target compound’s hydroxyl groups may promote unique crystal lattice interactions compared to halogenated analogs .

Biological Activity

Methyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate, a compound with the molecular formula , has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its antitumor, anti-inflammatory, and antibacterial effects, supported by various studies and findings.

Chemical Structure and Properties

The structure of this compound includes a pyrazole ring, which is significant for its biological activity. The compound is characterized by:

- Molecular Weight : 326.30 g/mol

- CAS Number : 510766-37-7

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C17H16N2O5 |

| Pyrazole Component | 5-methyl-1H-pyrazol-4-yl |

| Hydroxyphenyl Group | 2,4-dihydroxyphenyl |

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound has been evaluated for its ability to inhibit various cancer cell lines. A study highlighted that compounds with similar structures demonstrated effective inhibition against BRAF(V600E), a common mutation in melanoma .

Case Study: Antitumor Efficacy

In a recent study, methyl pyrazole derivatives showed promising results against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action involved the induction of apoptosis through the activation of caspases .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This suggests that the compound may serve as a lead for developing new anti-inflammatory agents .

Antibacterial Activity

This compound has shown antibacterial properties against various pathogens. In a comparative study, it was found to inhibit the growth of Gram-positive bacteria more effectively than Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

Table 2: Biological Activities Overview

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antitumor | High | Inhibition of BRAF(V600E) |

| Anti-inflammatory | Moderate to High | Reduction of TNF-α and IL-6 production |

| Antibacterial | Moderate | Disruption of cell membrane integrity |

Research Findings and Future Directions

The biological activities of this compound suggest its potential as a therapeutic agent. Future research should focus on:

- Mechanistic Studies : Understanding the precise molecular mechanisms underlying its biological activities.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance efficacy and reduce toxicity.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in a living organism.

Q & A

Q. What are the standard synthetic routes for methyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via cyclocondensation and acyloxylation reactions. Key steps include:

- Cyclization : Reacting substituted hydrazides with reagents like phosphorous oxychloride (POCl₃) at 120°C to form pyrazole intermediates .

- Acyloxylation : Introducing the benzoate moiety via nucleophilic substitution or esterification. For example, 5-chloro-3-methylpyrazole intermediates are reacted with substituted benzoic acids under reflux .

- Characterization : Intermediates are validated using IR spectroscopy (C=O stretches at 1650–1750 cm⁻¹), ¹H/¹³C NMR (pyrazole protons at δ 6.5–8.0 ppm), and mass spectrometry (molecular ion peaks matching calculated molecular weights) .

Q. How is the purity and stability of this compound assessed during synthesis?

Methodological Answer:

- Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) with >95% purity thresholds .

- Stability : Conduct accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C for 48 hours). Monitor decomposition by TLC or LC-MS .

Advanced Research Questions

Q. How can contradictory antimicrobial activity data between similar pyrazole derivatives be resolved?

Methodological Answer: Contradictions often arise from substituent effects or assay variability . To address this:

- Comparative SAR Analysis : Synthesize analogs with systematic substituent changes (e.g., electron-withdrawing vs. donating groups on the phenyl ring) .

- Standardized Assays : Use consistent protocols (e.g., broth microdilution per CLSI guidelines) and control strains (e.g., S. aureus ATCC 25923) .

- Mechanistic Studies : Perform time-kill assays or membrane permeability tests to differentiate bacteriostatic vs. bactericidal effects .

Example Data : Antimicrobial Activity of Pyrazole Derivatives (MIC, µg/mL)

| Substituent | E. coli | S. aureus |

|---|---|---|

| 4-Cl | 32 | 8 |

| 4-OCH₃ | 128 | 32 |

| 2,4-di-OH (target) | 64 | 16 |

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., bacterial dihydrofolate reductase). Validate with MD simulations (GROMACS) to assess binding stability .

- QSAR Models : Develop 2D/3D-QSAR using descriptors like logP, polar surface area, and H-bond donors. Train models with datasets from PubChem BioAssay .

Q. How can the compound’s photostability and metabolic pathways be evaluated for pharmacological applications?

Methodological Answer:

- Photostability : Expose to UV light (λ = 254–365 nm) and monitor degradation via HPLC. Use quenchers (e.g., ascorbic acid) to identify reactive oxygen species (ROS) involvement .

- Metabolism : Perform in vitro microsomal assays (human liver microsomes + NADPH) and identify metabolites via LC-HRMS. Compare with in silico predictions (e.g., Meteor Nexus) .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in pyrazole-based analogs?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/water). Refine structures using SHELXTL. Key metrics: R-factor < 0.05, bond angles ±0.5° .

- Powder XRD : Confirm phase purity by matching experimental patterns with simulated data (Mercury 4.0) .

Example Crystallographic Data (from ):

| Parameter | Value |

|---|---|

| Space group | P 1 |

| Bond length (C-O) | 1.36 Å |

| Dihedral angle | 12.3° |

Q. How should researchers design experiments to optimize reaction yields while minimizing toxic byproducts?

Methodological Answer:

- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent, catalyst). For example, optimize POCl₃ concentration (0.5–2.0 eq.) and reaction time (2–12 hours) .

- Green Chemistry Metrics : Calculate E-factor (waste per product mass) and atom economy. Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.